molecular formula C18H25N5O4 B13719066 Methyltetrazine-PEG2-NH-Boc

Methyltetrazine-PEG2-NH-Boc

Katalognummer: B13719066
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: YVTJEXPXAJDRSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyltetrazine-PEG2-NH-Boc is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is used in various chemical and biological applications, particularly in the field of click chemistry. The compound consists of a methyltetrazine group, a PEG2 spacer, and a Boc-protected amine group. Methyltetrazine is known for its ability to undergo rapid and selective reactions with trans-cyclooctene (TCO) derivatives, making it a valuable tool in bioorthogonal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-PEG2-NH-Boc typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and stored under specific conditions to maintain stability.

Wirkmechanismus

The primary mechanism of action of Methyltetrazine-PEG2-NH-Boc involves its ability to undergo rapid and selective click reactions with TCO derivatives. This reaction is highly specific and occurs under mild conditions, making it suitable for use in live-cell imaging and other biological applications .

Vergleich Mit ähnlichen Verbindungen

Methyltetrazine-PEG2-NH-Boc can be compared with other similar compounds, such as:

This compound is unique due to its optimal balance between spacer length and reactivity, making it a versatile tool in various applications.

Eigenschaften

Molekularformel

C18H25N5O4

Molekulargewicht

375.4 g/mol

IUPAC-Name

tert-butyl N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C18H25N5O4/c1-13-20-22-16(23-21-13)14-5-7-15(8-6-14)26-12-11-25-10-9-19-17(24)27-18(2,3)4/h5-8H,9-12H2,1-4H3,(H,19,24)

InChI-Schlüssel

YVTJEXPXAJDRSS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.